molecular formula C17H23N3O4S2 B2577275 3,4-dimethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide CAS No. 1705995-21-6

3,4-dimethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2577275
CAS RN: 1705995-21-6
M. Wt: 397.51
InChI Key: WLYKWNKUZNRFQZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide is a chemical compound that has been researched extensively in the scientific community. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Neurodegenerative Diseases

Research on derivatives of 3,4-dimethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide has shown interest in their potential for treating neurodegenerative diseases. Beconi et al. (2012) investigated the metabolism and pharmacokinetics of JM6, a compound closely related to this compound, in mice. They concluded that JM6 is not a prodrug for Ro-61-8048, a kynurenine 3-monooxygenase (KMO) inhibitor, challenging previous beliefs that it could be effective for Huntington's and Alzheimer's diseases through this pathway. The study underscores the complexity of drug metabolism and its implications for therapeutic use in neurodegenerative conditions Beconi et al., 2012.

Cancer Therapy

Derivatives with a 3,4-dimethoxyphenyl moiety have been explored for their potential in cancer therapy. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yield. These compounds demonstrated significant potential as Type II photosensitizers for photodynamic therapy, a promising treatment modality for cancer Pişkin et al., 2020.

Enzyme Inhibition

Research has also focused on the enzyme inhibitory properties of sulfonamide derivatives, including those related to this compound. Alafeefy et al. (2015) investigated a series of benzenesulfonamides as inhibitors of human carbonic anhydrase isozymes, targeting both off-target cytosolic enzymes (hCA I and II) and tumor-associated isoforms (hCA IX and XII). These studies highlighted the compounds' potential for therapeutic applications by modulating enzyme activity Alafeefy et al., 2015.

Biochemical Analysis

Biochemical Properties

3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cell-penetrating peptides like octaarginine, enhancing its ability to penetrate cellular membranes . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the inflammatory pathways within the cells .

Molecular Mechanism

At the molecular level, 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antibacterial activities. At higher doses, toxic or adverse effects can be observed, including potential damage to cellular structures or disruption of normal cellular functions . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites that can influence its overall biological activity .

Transport and Distribution

The transport and distribution of 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and determine its overall biological effects .

properties

IUPAC Name

3,4-dimethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-23-15-6-5-14(10-16(15)24-2)26(21,22)19-11-13-4-3-8-20(12-13)17-18-7-9-25-17/h5-7,9-10,13,19H,3-4,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYKWNKUZNRFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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